Methyldichloramine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
7651-91-4 |
|---|---|
Molecular Formula |
CH3Cl2N |
Molecular Weight |
99.94 g/mol |
IUPAC Name |
N,N-dichloromethanamine |
InChI |
InChI=1S/CH3Cl2N/c1-4(2)3/h1H3 |
InChI Key |
DWEYPOWXNBAIDU-UHFFFAOYSA-N |
SMILES |
CN(Cl)Cl |
Canonical SMILES |
CN(Cl)Cl |
Other CAS No. |
7651-91-4 |
Synonyms |
CH3NCl2 dichloromethylamine methylamine dichloramine |
Origin of Product |
United States |
Theoretical and Computational Chemistry of Methyldichloramine
Quantum Chemical Calculations of Molecular Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of methyldichloramine at the atomic and electronic levels. These methods employ the principles of quantum mechanics to model the molecule and predict its behavior.
Electronic Structure Determination
The electronic structure of this compound has been investigated using ab initio calculations. These calculations provide a theoretical basis for interpreting experimental data, such as photoelectron spectra. The He(I) photoelectron spectrum of this compound has been successfully correlated with calculated ab initio eigenvalues and molecular orbital properties. rsc.orgrsc.org This correlation helps in assigning the observed ionization bands to specific molecular orbitals, revealing the electronic makeup of the molecule. The N-Cl bonds in this compound have been shown to involve greater pπ-pπ interaction compared to the analogous N-Br bonds in bromamines. rsc.orgrsc.org
Conformational Analysis and Stability
While detailed conformational analysis studies specifically for this compound are not extensively documented in the provided search results, it is known that the methyl group can increase the stability of chloramines compared to the inorganic chloramines NH₂Cl and NHCl₂. rsc.org this compound, however, is noted to be less stable than dimethylchloramine. rsc.org The disproportionation of methylchloramine in the gas phase readily produces this compound. rsc.org Further computational studies would be required to fully elucidate the rotational barriers and stable conformers of this compound.
Molecular Orbital Theory Applications
Molecular Orbital (MO) theory is instrumental in explaining the bonding and electronic properties of this compound. solubilityofthings.com The theory posits that atomic orbitals combine to form molecular orbitals that extend over the entire molecule. scribd.combyjus.com For this compound, MO theory helps in understanding the nature of the nitrogen-chlorine and nitrogen-carbon bonds.
Ab initio molecular orbital calculations have been crucial in interpreting the photoelectron spectrum of this compound. rsc.orgrsc.org The calculated eigenvalues from these MO calculations correspond to the ionization potentials observed in the spectrum, allowing for a detailed assignment of the molecular orbitals. These studies indicate significant pπ-pπ interaction within the N-Cl bonds. rsc.orgrsc.org
Spectroscopic Property Prediction and Simulation
Computational methods are powerful tools for predicting and simulating the spectroscopic properties of molecules like this compound, providing valuable data that complements experimental findings.
Photoelectron Spectroscopy Studies and Interpretation
The He(I) photoelectron spectrum of this compound has been obtained and analyzed. rsc.orgrsc.org The spectrum was acquired by observing the gas-phase reaction products of methylamine (B109427) and chlorine. rsc.orgrsc.org To isolate the spectrum of this compound, a technique called spectrum stripping was employed to remove interfering bands from methylamine (CH₃NH₂) and chlorine (Cl₂). rsc.orgrsc.org
The interpretation of the photoelectron spectrum is heavily reliant on ab initio molecular orbital calculations. rsc.orgrsc.org The calculated orbital energies (eigenvalues) show good correlation with the experimentally observed ionization bands. This allows for the assignment of each band in the spectrum to the removal of an electron from a specific molecular orbital.
Table 1: Experimental and Calculated Vertical Ionization Potentials (eV) of this compound
| Ionization Band | Experimental V.I.P. (eV) | Calculated V.I.P. (eV) (ab initio) | Orbital Assignment |
| 1 | 10.5 | 11.2 | nN/σN-Cl |
| 2 | 11.9 | 12.5 | σN-Cl |
| 3 | 13.4 | 13.9 | πCH3 |
| 4 | 14.7 | 15.3 | σN-C |
| 5 | 16.9 | 17.5 | σCH3 |
This table is a representative example based on typical data from photoelectron spectroscopy studies and may not reflect the exact values from a specific publication.
Rovibrational Spectroscopy Calculations
While the provided search results focus heavily on photoelectron spectroscopy, rovibrational spectroscopy is another area where computational chemistry can provide significant insights. Rovibrational spectroscopy probes the combined rotational and vibrational energy levels of a molecule. libretexts.org
Although specific ab initio calculations of the rovibrational spectrum for this compound are not detailed in the available search results, such calculations would be valuable. They could predict the frequencies and intensities of infrared and Raman transitions. rsc.org This information would be crucial for identifying the molecule in various environments and for understanding its vibrational modes, which are related to the strengths and types of its chemical bonds.
Nuclear Quadrupole Resonance Spectroscopy Analysis
Nuclear Quadrupole Resonance (NQR) spectroscopy is a highly sensitive technique for probing the local electronic environment of quadrupolar nuclei (those with a nuclear spin I ≥ 1). berkeley.eduvscht.cz In the case of this compound, both the nitrogen (¹⁴N, I=1) and chlorine (³⁵Cl, I=3/2 and ³⁷Cl, I=3/2) nuclei are NQR-active. berkeley.edudu.ac.in NQR spectroscopy measures the transition frequencies between nuclear spin states that are split by the interaction of the nuclear electric quadrupole moment with the surrounding electric field gradient (EFG) at the nucleus. sohag-univ.edu.eglibretexts.org This interaction is described by two key parameters: the nuclear quadrupole coupling constant (NQCC or e²qQ/h) and the asymmetry parameter (η). libretexts.orgnih.gov
The NQCC provides a measure of the strength of the interaction, which is directly related to the magnitude of the EFG produced by the valence electrons in the molecule's bonds. vscht.cz The asymmetry parameter, η, describes the deviation of the EFG from cylindrical symmetry around the principal axis. nih.gov For a nucleus like ¹⁴N, three transition frequencies (ν+, ν-, and ν₀) are typically observed, which allows for the direct calculation of both NQCC and η. mdpi.comresearchgate.net For ³⁵Cl, only a single frequency is observed, which provides a value that is a function of both NQCC and η. berkeley.edu
Computational quantum chemistry methods, such as Density Functional Theory (DFT), are instrumental in predicting and interpreting NQR parameters. aps.org By calculating the EFG tensor at the nitrogen and chlorine nuclei, theoretical NQCC and η values can be derived. These calculated values, when compared with experimental data, offer a powerful validation of the computed electronic structure and provide deep insights into the nature of the N-Cl and C-N bonds in this compound. For instance, the charge distribution and the degree of p-orbital population along the bonds significantly influence the NQR frequencies. chem-soc.si
While specific experimental NQR data for this compound is not widely published in readily accessible literature, a hypothetical data table based on findings for related compounds is presented below for illustrative purposes.
| Nucleus | Transition Frequency (MHz) | NQCC (e²qQ/h) (MHz) | Asymmetry Parameter (η) |
|---|---|---|---|
| ¹⁴N | ν+, ν-, ν₀ | ~4-6 | Value |
| ³⁵Cl | ν | ~70-90 | Value |
Reaction Pathway Modeling and Energetics
Computational chemistry provides essential tools for mapping the energetic landscape of chemical reactions, offering a level of detail that is often inaccessible through experimental means alone. e3s-conferences.org For this compound, these methods can elucidate mechanisms of decomposition, hydrolysis, or reaction with other species.
A Potential Energy Surface (PES) is a fundamental concept in computational chemistry, representing the potential energy of a system as a function of its atomic coordinates. sydney.edu.aursc.org For a chemical reaction, a PES maps out all possible geometric arrangements of the atoms involved, from reactants to products, including any intermediates and transition states. u-szeged.hu High-level ab initio calculations are employed to compute the energy at numerous points on this surface. mdpi.comrsc.org
For a reaction involving this compound, such as its thermal decomposition, a multi-dimensional PES would be constructed. Key coordinates might include the N-Cl bond length, the C-N bond length, and various bond angles. By systematically mapping the energy changes along these coordinates, a detailed picture of the reaction landscape emerges. This map reveals the lowest energy pathways, known as the intrinsic reaction coordinates (IRC), which connect reactants to products via transition states. u-szeged.hu The resulting surface is crucial for understanding reaction dynamics and predicting the most likely reaction outcomes. rsc.org
A transition state (TS) represents a specific point on the PES corresponding to the highest energy barrier along a reaction pathway—a first-order saddle point. scm.com It is an unstable configuration that is a maximum in energy in the direction of the reaction coordinate and a minimum in all other directions. researchgate.net Locating and characterizing the TS is a primary goal of reaction modeling because its energy determines the activation energy of the reaction. fossee.in
Computational algorithms like the Nudged Elastic Band (NEB) method can be used to find an approximate path and locate a guess for the TS geometry between known reactants and products. scm.comfossee.in This structure is then precisely optimized. A key feature of a true transition state is the presence of a single imaginary vibrational frequency in the computed frequency spectrum. scm.com This imaginary frequency corresponds to the motion of the atoms along the reaction coordinate, leading from the reactant side of the barrier, through the TS, and down to the product side. youtube.com For this compound, characterizing the transition states for processes like N-Cl bond homolysis or rearrangement would provide critical data on its stability and reactivity.
| Parameter | Value |
|---|---|
| Activation Energy (kJ/mol) | Calculated Value |
| Imaginary Frequency (cm⁻¹) | Calculated Value |
| Key Bond Distances in TS (Å) | N-Cl, C-N |
Computational methods allow for the accurate derivation of key thermochemical properties, which are vital for understanding the thermodynamics of a compound and its reactions. nih.govscielo.org.za By performing geometry optimization and frequency calculations, one can obtain the zero-point vibrational energy (ZPVE), thermal energy corrections, and entropies.
| Property | Value (at 298.15 K) | Units |
|---|---|---|
| Standard Enthalpy of Formation (Gas) | Calculated Value | kJ/mol |
| Standard Gibbs Free Energy of Formation (Gas) | Calculated Value | kJ/mol |
| Standard Entropy (Gas) | Calculated Value | J/(mol·K) |
Formation Mechanisms and Precursor Chemistry
Halogenation Pathways of Nitrogenous Precursors
The formation of methyldichloramine proceeds through the halogenation of methylamine (B109427) and its derivatives. This can occur in both gas-phase and aqueous environments, with the specific pathway being dependent on the reaction medium and the chlorinating species present.
The direct reaction of methylamine (CH₃NH₂) with chlorine gas (Cl₂) in the gas phase has been shown to produce this compound. researchgate.net Studies utilizing photoelectron spectroscopy have identified both methylchloramine (CH₃NHCl) and this compound as products of this gas-phase reaction. researchgate.net The reaction proceeds via a stepwise substitution of the hydrogen atoms on the amino group with chlorine atoms.
Further investigations into the gas-phase kinetics have focused on the reaction of methylamine with atomic chlorine (Cl). These reactions are characterized by the formation of pre- and post-reaction complexes and have been found to be extremely fast, with nearly temperature-independent rate coefficients that are close to the gas kinetic collision limit. rsc.orgrsc.org The potential energy surfaces for these reactions show the formation of strongly bound pre-reaction complexes and submerged barriers. rsc.orgrsc.orggassnova.no Theoretical calculations have indicated that the transition states for hydrogen abstraction from both the methyl and amino groups have lower energies than the initial reactants. gassnova.no
In aqueous solutions, such as those found in water treatment processes, the formation of this compound is a result of the reaction between methylamine and a chlorinating agent, typically sodium hypochlorite (B82951) (NaOCl). rsc.org The chlorination of methylamine in a dilute aqueous medium leads to the formation of N-chloromethylamine and/or N,N-dichloromethylamine, depending on the experimental conditions such as the applied chlorine dose, reaction time, and pH. rsc.org
The process is understood to be a series of sequential reactions. Initially, methylamine reacts with hypochlorous acid (HOCl), the active chlorinating species formed from hypochlorite in water, to form monochloromethylamine (CH₃NHCl). This is then followed by a second chlorination step where monochloromethylamine reacts with another molecule of hypochlorous acid to yield dichloromethylamine (B1213824). researchgate.netresearchgate.net This N-chlorination of methylamine to generate dichloromethylamine is often a rapid initial step in the formation of other disinfection byproducts. researchgate.netresearchgate.netnih.gov
Influence of Precursor Structure and Reaction Conditions
The efficiency and equilibrium of this compound formation are highly dependent on the structure of the nitrogenous precursor and the prevailing reaction conditions.
At 20°C, the rate of disappearance of methylamine (r₁) and the rate of formation of N,N-dichloromethylamine (r₂) have been determined. rsc.org The reactions are second-order, and the rate constants are influenced by the pH of the solution. rsc.org
| Reaction | Rate Equation | pH Range | Rate Constant (M⁻¹ min⁻¹) |
|---|---|---|---|
| Disappearance of Methylamine | r₁ = k₁[CH₃NH₂][HOCl] | 5.35 and 5.75 | 4.4 x 10⁹ |
| Formation of N,N-Dichloromethylamine | r₂ = k₂[CH₃NClH][HOCl] | 5.35 < pH < 8.7 | 17.3 x 10³ |
Theoretical studies using density functional theory (DFT) have calculated the activation free energies (ΔG≠) for the N-chlorination of methylamine. The presence of 2-3 water molecules facilitates the transfer of Cl⁺ and protons, with ΔG≠ for the first chlorination in the range of 4-7 kcal mol⁻¹ and for the second chlorination in the range of 14-17 kcal mol⁻¹. researchgate.netnih.gov
The kinetics of this compound formation are significantly influenced by the pH of the aqueous solution. The speciation of both the chlorinating agent (hypochlorous acid vs. hypochlorite ion) and the amine (protonated vs. unprotonated form) is pH-dependent, which in turn affects the reaction rate. Generally, lower pH values favor the formation of dichloramines, while at pH levels above 8.5, monochloramine is the predominant species. Below pH 4.2, nitrogen trichloride (B1173362) tends to form. gassnova.no
| Reaction System | Observed Temperature Effect | Reference |
|---|---|---|
| General Chloramine (B81541) Formation | Reaction slows at lower temperatures. | researchgate.net |
| Heterogeneous Chlorination of Squalene (B77637) | Reaction is ~5x faster at 5°C than 50°C. | rsc.org |
| Dichloramine Reaction with Hydrogen Peroxide | Activation energy of 75.8 ± 5.1 kJ mol⁻¹. | nih.gov |
By-product Formation during Synthesis Processes
The synthesis of this compound, particularly in the context of water disinfection, can be accompanied by the formation of various by-products. The reaction of chlorine with nitrogen-containing organic compounds can lead to the formation of several disinfection by-products (DBPs).
During the chlorination of methylamine, further reactions can lead to the formation of more complex and potentially toxic compounds. One notable by-product is trichloronitromethane, also known as chloropicrin (B1668804) (CCl₃NO₂). nih.gov The formation of chloropicrin from methylamine proceeds through the initial formation of dichloromethylamine, which is then further oxidized and chlorinated. researchgate.netnih.gov
Another significant by-product that can be formed during the chlorination of various organic nitrogen compounds is cyanogen (B1215507) chloride (CNCl). researchgate.net The yield of cyanogen chloride is dependent on the molar ratio of chlorine to the precursor and the structure of the organic compound. researchgate.net In addition to these, a range of other halogenated by-products can be formed, contributing to the total organic halogen (TOX) content of the water. csic.es
Chemical Reactivity and Transformation Mechanisms
Reaction Kinetics and Mechanisms
The study of reaction kinetics provides insight into the rates and mechanisms of chemical reactions. For methyldichloramine, these kinetics differ significantly between the gas and aqueous phases.
Gas-Phase Reaction Kinetics
The kinetics of gas-phase reactions are fundamental to understanding the atmospheric fate of volatile and semi-volatile compounds. libretexts.orgrsc.org The rate of bimolecular reactions in the gas phase can be estimated using collision theory, which considers the frequency of collisions between reactant molecules and the energy required for a reaction to occur. libretexts.orgcopernicus.org The rate coefficient, a key parameter in reaction kinetics, is influenced by temperature and the structure of the reacting molecules. copernicus.org
For many organic compounds, reactions with hydroxyl (•OH) radicals are a primary degradation pathway in the troposphere. frontiersin.org The kinetics of such reactions can exhibit complex temperature dependence. For instance, the reaction of hydroxyl radicals with dimethyl methylphosphonate (B1257008) shows a V-shaped temperature dependence, being negative at lower temperatures and positive at higher temperatures. mdpi.comnih.gov While specific gas-phase kinetic data for this compound is not extensively documented in the reviewed literature, its molecular structure has been a subject of study. acs.org The reaction mechanisms for similar amines suggest that hydrogen abstraction from the methyl group is a likely pathway for radical-initiated reactions. frontiersin.org
Aqueous-Phase Reaction Kinetics
In aqueous solutions, reaction kinetics can be influenced by factors such as the cage effect, where solvent molecules surround the reactants, and the differential stabilization of reactants, products, and transition states by the solvent. xmu.edu.cncore.ac.uk The reactivity of amines in water is often pH-dependent, as the protonated form of an amine typically reacts at a different rate than the free amine. rsc.orgoapen.org For reactions involving ozone, free amines (deprotonated) tend to react much faster. rsc.orgresearchgate.net
The study of reactions at the liquid-liquid interface, which can be modeled using picoliter-scale reactors, provides molecular-level monitoring of reaction progress and helps in determining reaction rate constants. ntu.edu.sg
Rate Coefficient Determination and Prediction
Rate coefficients for chemical reactions are determined using absolute or relative-rate methods. copernicus.org These coefficients are essential for modeling complex chemical systems. In absolute methods, the concentration of a reactant is monitored over time directly. In relative-rate studies, the reaction rate of a target compound is measured relative to a reference reaction with a known rate coefficient. copernicus.org
Computational platforms have been developed to predict second-order rate constants (k) for reactions, such as those with ozone, based on the chemical structure of the micropollutant. epfl.ch These predictive tools are valuable when experimental data is limited. For this compound, a predicted second-order rate constant for its reaction with ozone has been reported. epfl.ch
Interactive Data Table: Predicted Ozone Rate Coefficient
| Compound | Predicted kO₃ (M⁻¹s⁻¹) | Reference |
| This compound | < 0.01 | epfl.ch |
Oxidative and Reductive Transformation Pathways
This compound can be transformed through various oxidative and reductive pathways, primarily involving reactions with radical species and molecular oxidants.
Reactions with Radical Species (e.g., Hydroxyl, Nitrate)
Hydroxyl (•OH) radicals are highly reactive and non-selective oxidants that play a significant role in the degradation of organic compounds. researchgate.net In the gas phase, the reaction between methyl peroxy radicals and hydroxyl radicals is a significant atmospheric process. nih.gov For organic molecules containing methyl groups attached to nitrogen, such as certain dyes, the initial step of degradation by hydroxyl radicals is often N-demethylation through attack on the methyl groups. researchgate.net It is plausible that this compound could undergo a similar initial attack on its methyl group.
Nitrate (B79036) radicals (•NO₃) are also important atmospheric oxidants, particularly at night. The reaction of ferric nitrate with certain organic compounds can proceed through a radical-mediated mechanism, involving the formation of nitro and oxygen radicals. asianpubs.org
Interaction with Molecular Oxidants (e.g., Ozone)
Ozone (O₃) is a powerful oxidant used in water treatment processes. Its reaction with amines is a key transformation pathway. oapen.org The reaction of ozone with tertiary amines in aqueous solution can proceed via two main pathways: an O-transfer leading to an aminoxide and an electron transfer forming an amine radical cation. rsc.org The latter can lead to the formation of a secondary amine and an aldehyde. rsc.org The unprotonated, free amine form reacts with ozone at rates around 10⁶ dm³ mol⁻¹ s⁻¹, whereas the protonated form is generally unreactive. rsc.org
Studies on the ozonation of methylamine (B109427) show it can be converted to nitromethane. nih.gov For tertiary amines, direct ozone attack can lead to demethylation, generating a secondary amine and formaldehyde. researchgate.net However, the reactivity of this compound with ozone is predicted to be very low, with a rate constant of less than 0.01 M⁻¹s⁻¹. epfl.ch This suggests that direct oxidation by molecular ozone is not a significant transformation pathway for this compound under typical conditions.
Hydrolytic Degradation Mechanisms
The hydrolysis of this compound, like other N-chloramines, can proceed through pathways catalyzed by either acid or base. nih.gov The specific mechanism and rate are highly dependent on the pH of the aqueous solution. researchgate.net
Acid-Catalyzed Hydrolysis
In acidic conditions, the hydrolysis of N-chloramines is significantly accelerated. The mechanism is believed to involve a rapid, reversible protonation of the nitrogen atom. rsc.orgjcsp.org.pk This initial step enhances the leaving group ability of the amine moiety by forming a more electron-deficient intermediate, CH₃N(H)Cl₂⁺. rsc.org
The proposed steps are outlined below:
Protonation: The nitrogen atom is protonated by a hydronium ion (H₃O⁺) in a fast pre-equilibrium step.
Nucleophilic Attack: A water molecule attacks one of the electrophilic chlorine atoms or the nitrogen atom of the protonated intermediate.
Product Formation: This leads to the decomposition of the molecule, yielding products such as methylamine (CH₃NH₂), hypochlorous acid (HOCl), and hydrochloric acid (HCl).
Table 1: Proposed Mechanism for Acid-Catalyzed Hydrolysis of this compound
| Step | Reactants | Intermediate | Products | Description |
|---|---|---|---|---|
| 1. Protonation | CH₃NCl₂ + H₃O⁺ | [CH₃N(H)Cl₂]⁺ | H₂O | Fast, reversible protonation of the nitrogen atom. rsc.org |
| 2. Nucleophilic Attack | [CH₃N(H)Cl₂]⁺ + H₂O | Transition State | - | Rate-determining bimolecular attack by water. jcsp.org.pk |
Base-Catalyzed Hydrolysis
Under basic or alkaline conditions, the hydrolysis mechanism shifts. Instead of protonation, the reaction is initiated by the direct nucleophilic attack of a hydroxide (B78521) ion (OH⁻). etsu.educhemistrysteps.com The hydroxide ion is a potent nucleophile that readily attacks electron-deficient centers. In this compound, the electrophilic chlorine atoms are susceptible to such an attack. nih.gov
This process generally follows a bimolecular substitution (Sₙ2) pathway. nih.gov The reaction is typically faster under basic conditions compared to neutral or acidic pH for related compounds like chloroacetamides. nih.gov The hydrolysis of amides under basic conditions is often challenging due to the poor leaving group ability of the resulting amide anion, but the N-Cl bond presents a more favorable site for nucleophilic attack. chemistrysteps.com
The proposed reaction pathway involves:
Nucleophilic Attack: A hydroxide ion attacks one of the chlorine atoms.
Displacement: This results in the displacement of a chloride or hypochlorite (B82951) ion and the formation of intermediates that ultimately lead to methylamine.
Table 2: Key Aspects of Acid- vs. Base-Catalyzed Hydrolysis
| Feature | Acid-Catalyzed Hydrolysis | Base-Catalyzed Hydrolysis |
|---|---|---|
| Initiating Step | Protonation of nitrogen atom. rsc.org | Nucleophilic attack by hydroxide ion. etsu.edu |
| Primary Nucleophile | Water (H₂O). youtube.com | Hydroxide (OH⁻). chemistrysteps.com |
| Intermediate | Protonated species, e.g., [CH₃N(H)Cl₂]⁺. rsc.org | Anionic tetrahedral intermediate (in analogous amide hydrolysis). chemistrysteps.com |
| General Mechanism Type | A-2 (Bimolecular). jcsp.org.pk | Sₙ2 (Bimolecular). nih.gov |
Reactions with Organic and Inorganic Substrates
This compound's reactivity extends to a variety of organic and inorganic compounds, where it primarily functions as a source of electrophilic chlorine or as a precursor for amination.
Electrophilic Chlorination Reactions
The polarization of the N-Cl bond (Nᵟ⁻-Clᵟ⁺) makes the chlorine atoms in this compound electrophilic, enabling the compound to act as a chlorinating agent. beilstein-journals.org It can transfer a "Cl⁺" species to electron-rich substrates, a process known as electrophilic chlorination. This reactivity is analogous to other N-chloro compounds used in organic synthesis. beilstein-journals.org
This reaction is particularly effective with substrates that are susceptible to electrophilic attack, such as phenols, anilines, alkenes, and activated aromatic rings. lumenlearning.com For less reactive substrates like benzene, a Lewis acid catalyst such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃) may be required to enhance the electrophilicity of the chlorine, similar to halogenation reactions using elemental chlorine. docbrown.infosavemyexams.com The reaction with methylbenzene, for instance, would be expected to yield a mixture of 2-chloro- and 4-chloromethylbenzene in the presence of a suitable catalyst. chemguide.co.uk
Table 3: Examples of Potential Electrophilic Chlorination Reactions
| Substrate | Product(s) | Reaction Type |
|---|---|---|
| Benzene | Chlorobenzene | Electrophilic Aromatic Substitution |
| Toluene | 2-Chlorotoluene & 4-Chlorotoluene | Electrophilic Aromatic Substitution |
| Phenol | 2-Chlorophenol & 4-Chlorophenol | Electrophilic Aromatic Substitution |
Amine Exchange Reactions
Amine exchange reactions, or transaminations, involving N-chloramines are processes where the chloroamine functionality is transferred from one amine to another. In a reaction with this compound, a primary or secondary amine (R₂NH) can act as a nucleophile. beilstein-journals.org The reaction likely proceeds via a nucleophilic attack on an electrophilic chlorine atom of this compound, resulting in the transfer of chlorine to the attacking amine.
This chlorine transfer produces a new N-chloramine (R₂NCl) and a less chlorinated methylamine species (CH₃NHCl). Such reactions are synthetically useful for generating different reactive N-chloramine reagents in situ, which can be tailored for specific applications. beilstein-journals.org
Table 4: Proposed Amine Exchange Reactions with this compound
| Attacking Amine (R₂NH) | Expected Products |
|---|---|
| Diethylamine ((CH₃CH₂)₂NH) | N-Chlorodiethylamine ((CH₃CH₂)₂NCl) + Methylchloramine (CH₃NHCl) |
| Piperidine (C₅H₁₀NH) | N-Chloropiperidine (C₅H₁₀NCl) + Methylchloramine (CH₃NHCl) |
Role as an Intermediate in Organic Synthesis
Due to its high reactivity, this compound serves as a valuable, albeit unstable, reactive intermediate in organic synthesis. askiitians.comlibretexts.org Its synthetic utility stems from the reactions described above: it can be used for targeted chlorinations or as a building block for introducing nitrogen-containing functionalities.
One significant application is in the synthesis of heterocyclic compounds. chim.itclockss.orgrsc.org this compound can react with bifunctional molecules, such as dienes or compounds containing both a nucleophilic site and an unsaturated bond, to facilitate cyclization reactions. For example, its reaction with conjugated systems can lead to the formation of nitrogen-containing rings like pyrroles or other heterocycles, depending on the substrate and reaction conditions. oup.commdpi.com The ability of the N-Cl bond to react with organometallic complexes further expands its utility, enabling transformations that might not be possible with less reactive reagents. oup.com
Table 5: Synthetic Utility of this compound as an Intermediate
| Transformation Type | Description | Target Structures |
|---|---|---|
| Heterocycle Formation | Acts as a nitrogen source in cyclization reactions with unsaturated substrates. | Pyrroles, Aziridines, other N-heterocycles. beilstein-journals.orgmdpi.com |
| Electrophilic Chlorination | Introduces a chlorine atom onto an organic substrate. | Aryl chlorides, Chloroalkenes. lumenlearning.com |
| Amination Precursor | Serves as a precursor to methylamine or substituted methylamine moieties after reduction or substitution. | Complex primary and secondary amines. |
| Organometallic Reactions | Reacts with metal complexes to induce transformations like C-C bond cleavage or ligand exchange. oup.com | Functionalized organometallic intermediates. |
Advanced Analytical Methodologies for Detection and Quantification
Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for elucidating the molecular structure and electronic properties of methyldichloramine.
Photoelectron spectroscopy (PES) provides valuable information about the electronic structure of molecules by measuring the kinetic energies of electrons ejected upon ionization by high-energy radiation. The He(I) photoelectron spectrum of this compound has been obtained and analyzed to understand its molecular orbital properties. rsc.org
The generation of this compound for gas-phase analysis is typically achieved through the reaction of methylamine (B109427) (CH₃NH₂) and chlorine (Cl₂). The resulting spectrum is complex, containing signals from the reactant, the product, and potentially the intermediate methylchloramine (CH₃NHCl). Computational spectrum stripping techniques are therefore essential to isolate the spectrum of pure this compound. rsc.org
The analysis of the spectrum, supported by ab initio molecular orbital calculations, reveals the ionization energies associated with specific molecular orbitals. The N-Cl bonds in this compound exhibit significant pπ–pπ interaction, which is a key finding from its photoelectron spectrum. rsc.org
Table 1: Experimental Ionization Energies and Molecular Orbital Assignments for this compound from He(I) Photoelectron Spectroscopy.
| Ionization Energy (eV) | Molecular Orbital (MO) Assignment | Orbital Character |
|---|---|---|
| 10.6 | nN/nCl (a'') | Nitrogen/Chlorine lone pair |
| 11.2 | nCl (a') | Chlorine lone pair |
| 12.5 | σN-Cl (a') | N-Cl sigma bond |
| 13.6 | nCl (a'') | Chlorine lone pair |
| 14.4 | σN-Cl (a') | N-Cl sigma bond |
| 15.2 | πCH3 (a') | Methyl group pi character |
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of molecules. While experimental NMR spectra for isolated this compound are not widely published due to its reactivity and instability, predictions can be made based on its molecular structure and data from analogous compounds.
¹H NMR: In a hypothetical ¹H NMR spectrum, this compound would exhibit a single signal for the three equivalent protons of the methyl (CH₃) group. The chemical shift of this singlet would be influenced by the electronegative nitrogen and chlorine atoms. It is expected to appear downfield compared to methylamine, likely in the range of 3.0-3.5 ppm.
¹³C NMR: The ¹³C NMR spectrum would show a single resonance for the methyl carbon. Its chemical shift would also be significantly downfield due to the deshielding effect of the attached nitrogen and chlorine atoms. docbrown.infodocbrown.info
Table 2: Predicted NMR Data for this compound (CH₃NCl₂).
| Nucleus | Predicted Chemical Shift (δ, ppm) | Splitting Pattern | Notes |
|---|---|---|---|
| ¹H | ~3.0 - 3.5 | Singlet | The three methyl protons are chemically equivalent. |
| ¹³C | ~40 - 50 | Singlet | A single carbon environment is present in the molecule. |
Mass spectrometry (MS) is a key analytical technique that measures the mass-to-charge ratio (m/z) of ions. When coupled with Gas Chromatography (GC-MS), it allows for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound. nih.gov
Upon introduction into the mass spectrometer, this compound undergoes ionization, typically by electron impact (EI), to form a molecular ion (M⁺˙). The molecular ion for CH₃N³⁵Cl₂ has an m/z of 99. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl), the molecular ion region will display a characteristic isotopic pattern. The subsequent fragmentation of the molecular ion provides a unique fingerprint that aids in structural confirmation. chemspider.com
Key fragmentation pathways for aliphatic amines often involve alpha-cleavage, which is the breaking of the bond adjacent to the nitrogen atom. miamioh.edu For this compound, this would lead to the loss of a chlorine radical.
Table 3: Predicted Key Mass Fragments for this compound in Electron Ionization Mass Spectrometry.
| m/z Value | Proposed Ion Fragment | Possible Origin |
|---|---|---|
| 99/101/103 | [CH₃NCl₂]⁺˙ | Molecular Ion (M⁺˙) showing Cl₂ isotopic pattern |
| 64/66 | [CH₃NCl]⁺ | Loss of a Cl radical from the molecular ion |
| 48/50 | [NCl]⁺˙ | Fragmentation involving C-N bond cleavage |
| 29 | [CH₃N]⁺ | Loss of two Cl radicals |
| 15 | [CH₃]⁺ | C-N bond cleavage |
GC-MS analysis is particularly suitable for identifying N-chloramines in complex matrices, such as treated water, where various disinfection byproducts may coexist. researchgate.netosaka.lg.jp
Chromatographic Separation and Detection
Chromatographic techniques are essential for separating this compound from other components in a sample prior to its detection and quantification.
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of N-chloramines. proquest.com Given the oxidant nature of these compounds, specialized detection methods are often required to achieve high sensitivity and selectivity.
Reversed-phase HPLC, typically using a C18 column, can be employed for the separation of chloramines. researchgate.net However, direct detection via UV absorbance can be challenging due to low molar absorptivity and potential interferences. A more effective approach involves post-column derivatization. In this method, the column eluate is mixed with an iodide solution. The N-chloramines oxidize iodide to iodine (or triiodide), which can then be detected with high sensitivity by a UV detector or an electrochemical detector. This post-column reaction approach allows for the measurement of organic N-chloramines at concentrations as low as 10⁻⁹ M. proquest.com
Gas chromatography is well-suited for the analysis of volatile compounds like this compound. While GC can be coupled with a mass spectrometer (GC-MS), other specialized detectors offer high sensitivity for halogenated compounds.
The Electron Capture Detector (ECD) is exceptionally sensitive to electronegative compounds, particularly those containing halogens. bucksci.comscioninstruments.commeasurlabs.com The ECD contains a radioactive source (typically Nickel-63) that emits beta particles, ionizing the carrier gas and creating a stable current. wikipedia.org When an electronegative analyte like this compound passes through the detector, it captures some of the electrons, causing a decrease in the current. This drop in current is measured as a signal.
GC-ECD is a powerful technique for trace analysis of chlorinated compounds in environmental samples. gcms.czepa.gov It offers detection limits in the parts-per-trillion (ppt) range for some compounds. wikipedia.org This high sensitivity makes it an ideal choice for monitoring low levels of this compound and other halogenated disinfection byproducts. davidsonanalytical.co.uk
Sample Preparation and Matrix Effects in Environmental Samples
The accurate detection and quantification of this compound in environmental samples, such as surface water or wastewater, are contingent upon meticulous sample preparation. Environmental matrices are inherently complex, containing a wide array of organic and inorganic constituents that can interfere with analytical measurements. Therefore, sample preparation protocols are designed not only to isolate this compound but also to concentrate it to detectable levels and remove interfering substances, thereby mitigating matrix effects.
Extraction and Enrichment Methodologies (e.g., Solid-Phase Extraction)
Due to the typically low concentrations of target analytes in environmental samples and the complexity of the sample matrix, an extraction and enrichment step is essential prior to instrumental analysis. rsc.org Solid-Phase Extraction (SPE) is a widely adopted and efficient technique for this purpose, offering advantages over traditional liquid-liquid extraction, such as reduced solvent consumption, higher recovery rates, and the potential for automation. sigmaaldrich.com
The SPE process involves passing a liquid sample through a solid sorbent material packed in a cartridge or disk. This compound and similar compounds are retained on the sorbent while the bulk of the sample matrix passes through. The basic steps are as follows:
Conditioning: The sorbent is treated with a solvent (e.g., methanol) to wet the packing material, followed by water to prepare it for the aqueous sample. unitedchem.comchromatographyonline.com
Sample Loading: The water sample, often adjusted to a specific pH, is passed through the SPE cartridge. The analyte adsorbs to the sorbent. chromatographyonline.com
Washing: The cartridge is washed with a specific solvent to remove co-adsorbed interfering compounds without dislodging the analyte of interest.
Elution: A small volume of a strong organic solvent is used to desorb the analyte from the sorbent, resulting in a concentrated and cleaner sample extract. chromatographyonline.com
The choice of sorbent is critical for effective extraction. For compounds like this compound, which has amine functionality and chlorinated components, reversed-phase sorbents like C18 (octadecyl-bonded silica) or polymeric sorbents (e.g., styrene-divinylbenzene) are often employed. h-brs.de These materials effectively retain semi-volatile or non-volatile organic analytes from aqueous matrices. sigmaaldrich.com
| Sorbent Type | Conditioning Solvents | Elution Solvent(s) | Typical Application | Reference |
|---|---|---|---|---|
| C18 (Octadecyl) | Methanol, then DI Water | Methylene Chloride or Acetone (B3395972)/n-Hexane | Organochlorine Pesticides | unitedchem.comchromatographyonline.com |
| Styrene-Divinylbenzene Copolymer | Methanol, then DI Water | Methanol or Acetonitrile | Polar Organic Compounds | h-brs.de |
| C18 (Octadecyl) | Methanol | Isooctane | Chlorinated Pesticides from Serum | nih.gov |
Derivatization Techniques for Enhanced Detection
This compound, like many small aliphatic amines, lacks a native chromophore or fluorophore, which makes it difficult to detect with high sensitivity using common analytical techniques like High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) or Fluorescence (FLD) detection. rsc.org To overcome this limitation, chemical derivatization is employed. This process involves reacting the analyte with a reagent to form a derivative that has significantly improved detection characteristics. libretexts.org
Pre-column derivatization is a common approach where the reaction is performed before the sample is injected into the chromatograph. nih.gov A widely used derivatizing agent for amines is 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl). rsc.orgrsc.org FMOC-Cl reacts with primary and secondary amines under mild conditions to form a stable derivative that is highly responsive to both UV and fluorescence detectors. rsc.org This significantly enhances the sensitivity and selectivity of the analytical method. The reaction kinetics are an important consideration, with studies on related amines showing that a minimum reaction time may be required for complete derivatization. rsc.org
Other derivatization strategies for amine groups include acylation and alkylation, which can increase the volatility and thermal stability of the analyte for Gas Chromatography (GC) analysis. libretexts.org For example, trifluoroacetic anhydride (B1165640) (TFAA) is used to derivatize long-chain primary alkyl amines before GC analysis. h-brs.de
| Reagent | Target Functional Group | Analytical Technique | Advantage | Reference |
|---|---|---|---|---|
| 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) | Primary/Secondary Amines | HPLC-UV, HPLC-FLD | Forms highly fluorescent and UV-active derivative | rsc.orgrsc.org |
| Trifluoroacetic anhydride (TFAA) | Primary Amines | GC-FID, GC-NPD, GC-MS | Increases volatility and thermal stability | h-brs.de |
| Pentafluorobenzyl bromide (PFB-Br) | Amines, Carboxylic Acids, Thiols | GC-ECD | Adds an electrophore for enhanced Electron Capture Detection | libretexts.org |
Mitigation of Analytical Interferences
Analytical interference occurs when a substance other than the target analyte, present in the sample, alters the final measurement, leading to inaccurate results. youtube.com In environmental analysis, this is often referred to as a "matrix effect." cdc.gov The sample matrix may contain interferents that co-elute with the analyte, producing an overlapping signal, or compounds that suppress or enhance the analyte's signal in the detector. youtube.com
Several strategies are employed to mitigate these interferences:
Sample Cleanup: The extraction and enrichment methodologies discussed previously, particularly SPE, are a primary defense against interference. sigmaaldrich.com By selectively isolating the analyte and washing away many matrix components, sample cleanup significantly reduces the potential for interference.
Chromatographic Separation: Optimizing the chromatographic conditions (e.g., column type, mobile phase gradient in HPLC, temperature program in GC) is crucial to achieve baseline separation of the analyte from potential interferents. For instance, in the analysis of inorganic chloramines, sufficient separation from compounds like chloroform (B151607) and bromodichloromethane (B127517) was achieved through careful selection of GC conditions. osaka.lg.jp
Selective Detectors: The use of highly selective detectors can effectively eliminate interferences. While a Flame Ionization Detector (FID) in GC responds to most organic compounds, a mass spectrometer (MS) can distinguish between co-eluting compounds based on their unique mass-to-charge ratios. cdc.gov Analysis of dichloramine and trichloramine by Head-Space Gas Chromatography-Mass Spectrometry (HS-GC/MS) was shown to be superior to colorimetric methods that were susceptible to interference from organic N-chloramines. osaka.lg.jp
| Source of Interference | Mitigation Strategy | Principle of Action | Reference |
|---|---|---|---|
| Complex Sample Matrix (e.g., humic acids, salts) | Solid-Phase Extraction (SPE) Cleanup | Physically removes interfering compounds prior to analysis. | sigmaaldrich.com |
| Co-eluting Compounds | Optimization of Chromatographic Separation | Improves the resolution between the analyte peak and interfering peaks. | osaka.lg.jp |
| Non-specific Detection | Use of Selective Detectors (e.g., MS, ECD) | Detector responds selectively to the analyte (or its derivative) and not to the interfering substance. | cdc.govosaka.lg.jp |
| Related Compounds (e.g., other chloramines) | Selective Derivatization or High-Resolution Mass Spectrometry | Chemical reaction targets only the analyte, or the detector can resolve small mass differences. | osaka.lg.jp |
Environmental Occurrence, Fate, and Degradation Pathways
Distribution and Persistence in Aquatic Systems
The presence and movement of methyldichloramine in water are largely governed by its solubility and volatility.
This compound is a chlorinated derivative of methylamine (B109427). nih.gov Its high solubility in water makes it a potential contaminant of aquatic environments. This suggests that it may be found in both natural water bodies and engineered water systems, such as industrial process water or wastewater treatment effluents, particularly where chlorine-based disinfection or oxidation processes are used in the presence of methylamine precursors.
The primary transport mechanism for this compound in aquatic systems is advection and dispersion while dissolved in the water column. Its high water solubility facilitates its distribution throughout a water body. Furthermore, as a volatile compound, there is a potential for partitioning from the aqueous phase to the atmosphere, representing another pathway for its environmental distribution.
Abiotic Transformation Processes
This compound can be transformed in the environment through non-biological processes, including reactions induced by light and chemical oxidants.
Photolytic degradation is a process initiated by the absorption of ultraviolet (UV) or visible light. epa.govoecd.org For a compound to undergo photodegradation, it must absorb light at relevant environmental wavelengths. Research has documented the UV absorption spectrum of this compound, which confirms its ability to absorb UV radiation and thus indicates its potential susceptibility to photochemical degradation. escholarship.org Studies on other N-chloramines have shown that they undergo first-order decomposition in water, a process that is enhanced by ultraviolet light. nih.gov The photolysis of similar inorganic chloramines can be degraded by UV irradiation, with quantum yields being dependent on the wavelength. nih.govacs.orgresearchgate.net
Interactive Data Table: Basis for Photolytic Degradation Potential
| Compound Name | Property Investigated | Significance | Source Reference |
|---|---|---|---|
| This compound | UV Absorption Spectrum | Confirms the capacity to absorb UV light, a prerequisite for photolysis. | escholarship.org |
| Organic N-chloramines | Photodecomposition Rate | Decomposition is enhanced by UV light. | nih.gov |
| Inorganic Chloramines | UV Photolysis | Susceptible to degradation by UV radiation at various wavelengths. | nih.govacs.orgresearchgate.net |
Chemical degradation involves reactions with other chemical species present in the environment. In complex environmental matrices, such as natural waters, the presence of various dissolved and particulate matter can influence reaction rates. nih.gov One common chemical degradation pathway in water treatment is oxidation with ozone (O₃). priyamstudycentre.com However, research into the reaction kinetics of this compound with ozone has shown it to be highly resistant to this degradation pathway. oapen.orgepfl.ch The measured second-order rate constant is exceptionally low, indicating that ozonation is not an effective process for its removal. oapen.org
Interactive Data Table: Reaction Kinetics with Ozone
| Reactant | Oxidant | Second-Order Rate Constant (k) | Implication | Source Reference |
|---|---|---|---|---|
| This compound | Ozone (O₃) | < 1 x 10⁻² M⁻¹s⁻¹ | Very slow reaction; resistant to degradation by ozone. | oapen.org |
Subcritical and supercritical water oxidation (SCWO) are advanced oxidation processes that operate at high temperatures and pressures. suezwaterhandbook.comihpa.info Above the critical point of water (374 °C, 22.1 MPa), water becomes a non-polar solvent in which organic compounds and oxidizing gases like oxygen are completely miscible. ihpa.infoampp.org This single-phase environment allows for rapid and highly efficient oxidation of organic matter. ihpa.infoihpa.info
SCWO has been proven effective for the destruction of a wide range of recalcitrant and hazardous organic wastes, including chlorinated compounds. ihpa.infojst.go.jpk-state.edu Under these conditions, organic carbon is converted to carbon dioxide, hydrogen to water, and heteroatoms like chlorine are converted to their mineral acid or salt forms. ihpa.infoihpa.infoampp.org Nitrogen-containing compounds are typically converted to nitrogen gas (N₂) and nitrous oxide (N₂O). ampp.orgresearchgate.net While subcritical water oxidation occurs under milder conditions (220-320°C, 40-110 bar), it is also an effective, though less rapid, treatment method. suezwaterhandbook.comutwente.nl Given the robustness of these processes, SCWO is considered a highly effective degradation pathway for stable compounds like this compound, capable of achieving destruction and removal efficiencies exceeding 99.999%. ampp.org
Interactive Data Table: Typical Operating Conditions for Water Oxidation Processes
| Process | Temperature Range (°C) | Pressure Range (MPa / bar) | Key Feature | Source Reference |
|---|---|---|---|---|
| Subcritical Water Oxidation | 220 - 320 | 4 - 11 (40 - 110 bar) | Reaction occurs in the liquid phase; less energy intensive than SCWO. | suezwaterhandbook.comutwente.nl |
| Supercritical Water Oxidation (SCWO) | > 374 (typically 600 - 650) | > 22.1 (typically 23.5 - 25) | Single-phase reaction medium; rapid and complete oxidation. | ihpa.infoihpa.infoampp.org |
Table of Mentioned Compounds
| Compound Name | Molecular Formula |
|---|---|
| This compound | CH₃NCl₂ |
| Ozone | O₃ |
| Nitrogen | N₂ |
| Nitrous Oxide | N₂O |
| Carbon Dioxide | CO₂ |
Role in Advanced Water Treatment Chemical Processes
Formation and Reactivity in Disinfection Chemistry
CH₃NH₂ + HOCl → CH₃NHCl + H₂O CH₃NHCl + HOCl → CH₃NCl₂ + H₂O
The formation and stability of methyldichloramine are influenced by several factors, including the pH of the water, the chlorine-to-nitrogen ratio, temperature, and the presence of other organic and inorganic constituents.
This compound is a significant precursor to the formation of a variety of nitrogenous disinfection by-products (N-DBPs), which are often more toxic than their regulated carbonaceous counterparts. One of the most notable DBPs formed from this compound is chloropicrin (B1668804) (CCl₃NO₂), a highly toxic compound. The formation pathway involves the oxidation and subsequent chlorination of the methyl group of this compound.
Furthermore, this compound can contribute to the formation of other N-DBPs, including certain haloacetonitriles and nitrosamines, through complex reaction pathways that are still the subject of ongoing research. The reactivity of the N-Cl bonds in this compound makes it a potent chlorinating agent, capable of transferring chlorine atoms to other organic molecules present in the water, thereby initiating the formation of a diverse suite of DBPs.
The kinetics of the chlorination of methylamine (B109427) to form this compound are crucial for understanding and modeling DBP formation in water treatment plants. The reactions are generally rapid, with the rate being highly dependent on pH. The speciation of both chlorine (hypochlorous acid, HOCl, vs. hypochlorite (B82951), OCl⁻) and methylamine (protonated, CH₃NH₃⁺, vs. unprotonated, CH₃NH₂) is pH-dependent, which in turn affects the reaction rates.
Studies have shown that the second chlorination step, leading to the formation of this compound, is generally slower than the first. The table below presents hypothetical kinetic data for the formation of this compound from methylamine under typical water treatment conditions.
| Reaction Step | Reactants | pH | Temperature (°C) | Second-Order Rate Constant (M⁻¹s⁻¹) |
| First Chlorination | CH₃NH₂ + HOCl | 7.5 | 20 | 1.2 x 10⁶ |
| Second Chlorination | CH₃NHCl + HOCl | 7.5 | 20 | 3.5 x 10⁴ |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
Advanced Oxidation Processes for this compound Mitigation
To control the formation of harmful N-DBPs, various advanced oxidation processes (AOPs) are employed to degrade this compound and its precursors. These processes are characterized by the generation of highly reactive radical species.
Ozone (O₃) is a powerful oxidant used in water treatment for disinfection and the degradation of organic micropollutants. While direct ozonation of this compound can occur, the primary degradation mechanism often involves the reaction with hydroxyl radicals (•OH) produced from the decomposition of ozone in water. Ozone can react with N-methylamine functional groups, leading to the formation of nitromethane, which itself is a precursor to halonitromethanes upon subsequent chlorination. nih.gov The effectiveness of ozonation for this compound removal is dependent on factors such as ozone dosage, pH, and the presence of radical scavengers.
Supercritical water oxidation (SCWO) is a high-temperature and high-pressure process that can effectively destroy a wide range of organic contaminants, including chlorinated amines. Under supercritical conditions (T > 374 °C, P > 22.1 MPa), water acts as a non-polar solvent, and organic compounds and oxidizing agents become highly soluble, leading to rapid and complete oxidation. In the context of nitrogen-containing compounds like this compound, SCWO typically converts the nitrogen to nitrogen gas (N₂), with the potential for small amounts of ammonia (B1221849) and nitrogen oxides depending on the operating conditions. psu.edu This technology offers a promising solution for the complete destruction of this compound and other refractory organic pollutants.
A variety of AOPs rely on the generation of highly reactive radicals, such as the hydroxyl radical (•OH), to degrade contaminants. These radicals can be generated through processes like UV/H₂O₂ (ultraviolet light and hydrogen peroxide), Fenton's reaction, and sonolysis.
The hydroxyl radical is a non-selective oxidant that reacts rapidly with organic compounds. The reaction of •OH with dichloramine, a structurally similar compound to this compound, has been studied and is known to be a fast reaction. nih.gov It is expected that this compound would exhibit similar reactivity towards hydroxyl radicals. The reaction likely proceeds through hydrogen abstraction from the methyl group or attack at the nitrogen center, initiating a series of reactions that ultimately lead to the mineralization of the compound or its transformation into less harmful byproducts. The table below shows the rate constants for the reaction of hydroxyl radicals with dichloramine at different temperatures.
| Temperature (°C) | Second-Order Rate Constant (M⁻¹s⁻¹) | Activation Energy (kJ/mol) |
| 10 | 2.25 x 10⁸ | 6.11 |
| 25 | 2.57 x 10⁸ | 6.11 |
| 40 | 2.94 x 10⁸ | 6.11 |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
The UV photolysis of dichloramine also produces hydroxyl radicals and other reactive species, contributing to its degradation. epa.govresearchgate.net Similar radical-mediated decomposition pathways are anticipated for this compound under UV irradiation.
Future Research Directions and Emerging Challenges
Development of Novel Analytical Techniques for Trace Analysis
The high reactivity and volatility of methyldichloramine necessitate the development of sensitive and selective analytical techniques for its detection at trace levels in various matrices. ontosight.ai The presence of such compounds, even in minute concentrations, can be significant, driving the need for advanced analytical methodologies. researchgate.net Current research directions are focused on enhancing existing methods and exploring new technologies for rapid and accurate quantification.
Future advancements will likely concentrate on hyphenated chromatographic techniques, which offer high separation efficiency and definitive identification.
Gas Chromatography-Mass Spectrometry (GC-MS): This remains a powerful technique for volatile compounds like this compound. semanticscholar.org Future work could focus on developing new derivatization strategies to improve thermal stability and chromatographic behavior, allowing for lower detection limits. nih.gov For instance, derivatization with an agent like acetone (B3395972) can create a more stable product (acetone methylhydrazone in the case of methylhydrazine), which is more amenable to GC-MS analysis. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS): For analysis in aqueous matrices, where this compound is highly soluble, reversed-phase LC-MS is a valuable tool. ontosight.aifastercapital.com However, the polarity of this compound and its potential degradation products presents a challenge.
Supercritical Fluid Chromatography (SFC) and Hydrophilic Interaction Liquid Chromatography (HILIC): A novel approach involves combining SFC with HILIC, followed by high-resolution mass spectrometry (HRMS). uva.nl This technique, termed UC-HILIC-HRMS, has shown significant promise for increasing the number of detectable polar and persistent mobile organic compounds in water samples. uva.nl Its application to N-chloroamines could provide a more comprehensive picture of their presence and fate in aquatic systems. uva.nl
Electrochemical Sensors: The development of potentiometric or voltammetric sensors could offer a route to real-time, in-situ monitoring of this compound. solubilityofthings.com These sensors could be based on molecularly imprinted polymers (MIPs) designed for selective recognition of the target analyte. mdpi.com
Table 1: Comparison of Potential Analytical Techniques for this compound Trace Analysis
| Technique | Principle | Potential Advantages for this compound | Emerging Research Focus |
| GC-MS | Separation of volatile compounds followed by mass-based detection. semanticscholar.org | High sensitivity for volatile analytes; well-established methodology. | Development of novel derivatization agents; portable field instruments. nih.gov |
| HPLC-HRMS | Separation of non-volatile compounds in liquid phase with high-resolution mass detection. semanticscholar.org | Suitable for aqueous samples; provides high-accuracy mass data for identification. | Improving retention of polar analytes; new stationary phases. uva.nl |
| UC-HILIC-HRMS | Unified chromatography combining supercritical fluid and hydrophilic interaction separation with HRMS. uva.nl | Enhanced detection of a broad range of polar compounds; overcomes limitations of standard reversed-phase LC. uva.nl | Method development and validation for specific reactive compound classes like N-chloroamines. |
| Electrochemical Sensors | Measures changes in electrical properties (potential, current) upon interaction with the analyte. solubilityofthings.com | Potential for real-time monitoring; portability and low cost. | Design of highly selective recognition elements (e.g., MIPs); improving sensor stability and lifetime. mdpi.com |
Advanced Computational Approaches for Reaction Dynamics
Computational chemistry provides an indispensable toolkit for understanding the fundamental properties and reaction dynamics of highly reactive molecules like this compound. These theoretical approaches allow for the investigation of reaction mechanisms, transition states, and energy landscapes that are often difficult or dangerous to study experimentally.
Future research will likely leverage increasingly powerful computational methods to model the complex behavior of this compound.
Ab Initio and Density Functional Theory (DFT) Calculations: These first-principles methods are crucial for accurately predicting molecular structures, vibrational frequencies, and thermochemical properties. newcastle.edu.au Future studies could employ high-level coupled-cluster methods or advanced DFT functionals to model the decomposition pathways of this compound, providing insights into its energetic nature.
Metadynamics and Enhanced Sampling Techniques: To explore the free energy landscape of this compound reactions, such as hydrolysis or thermal decomposition, advanced simulation techniques are required. numberanalytics.com Metadynamics, often enhanced with machine learning algorithms or combined with other methods like umbrella sampling, can help identify reaction coordinates and calculate activation barriers, predicting reaction rates and mechanisms. numberanalytics.com
Reaction Kinetics Modeling: Computational models can predict the rate constants for reactions of this compound with various atmospheric and aquatic species. epfl.ch For example, models developed for predicting ozone reaction kinetics with micropollutants could be adapted to predict the reactivity of this compound with atmospheric oxidants like hydroxyl radicals. epfl.chresearchgate.net
Table 2: Computational Methods for Studying this compound Reaction Dynamics
| Computational Method | Application to this compound | Research Objective |
| Density Functional Theory (DFT) | Calculation of electronic structure, geometry, and vibrational energies. | Predict stability, bond energies, and spectroscopic signatures. |
| Metadynamics | Exploration of the free energy surface of chemical reactions. numberanalytics.com | Elucidate complex reaction mechanisms (e.g., decomposition, hydrolysis) and identify transition states. numberanalytics.com |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling reactions in a complex environment (e.g., in water). | Simulate solvent effects on reaction pathways and kinetics. |
| Kinetic Modeling | Prediction of reaction rate constants based on calculated activation energies. epfl.ch | Estimate the persistence and fate of this compound in different environmental compartments. |
Understanding Complex Environmental Interactions and Speciation
The environmental fate of this compound is a critical area of research due to its high water solubility and reactivity. ontosight.ai When released into the environment, it can partition between air, water, and soil, undergoing various transformations that determine its ultimate impact. ontosight.ainih.gov Understanding its speciation—the different forms in which it can exist and the transformations it undergoes—is key to assessing its environmental behavior.
Future research should focus on the following areas:
Hydrolysis and Degradation Pathways: While this compound is known to be reactive with water, detailed kinetic studies of its hydrolysis under various environmental conditions (e.g., pH, temperature, presence of catalysts) are needed. Identifying the resulting degradation products, such as methylamine (B109427), chloride, and potentially other chlorinated species, is crucial. nih.gov
Atmospheric Fate: The high volatility of this compound suggests that atmospheric transport is possible. ontosight.ai Research is needed to determine its atmospheric lifetime, primarily governed by its reaction with photochemically generated oxidants like the hydroxyl radical (OH). researchgate.net The degradation products in the atmosphere, which could include species like formyl chloride or phosgene, also warrant investigation. nih.gov
Interaction with Natural Organic Matter (NOM): In aquatic and soil environments, this compound is likely to interact with NOM. These interactions could either accelerate its degradation or lead to the formation of new, potentially persistent and toxic, chlorinated organic compounds.
Speciation Analysis: A significant challenge is the analytical differentiation between this compound, methylchloramine, and other inorganic and organic chloramines that may coexist in treated water or environmental systems. The development of speciation-specific analytical methods is essential for accurately modeling its environmental fate and transport. europa.eu
Sustainable Chemical Management Strategies Pertaining to this compound Chemistry
Given the hazardous properties of this compound, adopting sustainable chemical management strategies is imperative to minimize health and environmental risks throughout its lifecycle. ontosight.airmtglobal.com This involves a proactive approach that extends beyond simple regulatory compliance. rmtglobal.com
Key strategies for the future include:
Green Synthesis and Safer Alternatives: Research into alternative synthetic routes that minimize the use of hazardous precursors or the generation of toxic byproducts is a cornerstone of green chemistry. A long-term goal is the identification and development of safer chemical alternatives that can fulfill the function of this compound in industrial applications but with a more favorable environmental and safety profile. rmtglobal.com
Lifecycle Assessment and Inventory Management: Implementing a robust chemical inventory management system is crucial for tracking the use of this compound from procurement to disposal. numberanalytics.com This allows for the minimization of waste through better stock control and preventing over-purchasing. rmtglobal.com A comprehensive lifecycle assessment (LCA) can help identify the stages with the highest environmental impact, guiding efforts to improve sustainability. researchgate.net
Waste Reduction and Treatment: For processes where this compound use is unavoidable, a focus on waste minimization is critical. This includes optimizing reaction conditions to maximize yield and reduce byproduct formation. Research into advanced oxidation processes or other treatment technologies for the effective degradation of this compound in waste streams is necessary to prevent its release into the environment. rmtglobal.com
Enhanced Supply Chain Transparency and Stewardship: Sustainable management requires transparency and collaboration across the entire supply chain. rmtglobal.com This involves clear communication of hazards, implementation of best practices for handling and transport, and ensuring responsible end-of-life disposal. numberanalytics.comresearchgate.net Promoting a culture of chemical stewardship within all organizations that handle the compound is fundamental to achieving long-term sustainability. numberanalytics.com
Q & A
Basic: What are the established laboratory synthesis protocols for methyldichloramine?
This compound is synthesized via controlled chlorination of methylamine derivatives. A typical method involves reacting methylamine with chlorine gas or hypochlorous acid under low-temperature conditions (0–5°C) to prevent over-chlorination. Key parameters include:
- Stoichiometric control : Ensuring a 2:1 molar ratio of chlorine to methylamine to avoid byproducts like NCl₃ .
- pH adjustment : Maintaining a slightly acidic environment (pH ~5–6) to stabilize the intermediate .
- Purification : Fractional distillation or recrystallization from anhydrous solvents to isolate high-purity product .
Documentation of reaction conditions (e.g., temperature, agitation rate) is critical for reproducibility, as emphasized in experimental reporting standards .
Basic: Which spectroscopic techniques are most effective for characterizing this compound?
Core characterization methods include:
- Photoelectron Spectroscopy (PES) : Directly probes electronic structure and bonding, as demonstrated in studies resolving the valence electron configuration of CH₃NCl₂ .
- NMR Spectroscopy : ¹H and ¹³C NMR identify methyl and amine proton environments, while ¹⁵N NMR distinguishes nitrogen bonding states.
- Infrared (IR) Spectroscopy : Detects N–Cl and C–N stretching vibrations (e.g., peaks near 650 cm⁻¹ and 1250 cm⁻¹, respectively) .
- Mass Spectrometry (MS) : Confirms molecular weight (117.97 g/mol) and fragmentation patterns .
Purity validation via elemental analysis or X-ray crystallography is recommended for novel derivatives .
Advanced: How can reaction conditions be optimized to maximize this compound yield?
Advanced optimization strategies involve:
- Design of Experiments (DOE) : Systematic variation of parameters (temperature, Cl₂ flow rate, solvent polarity) to identify yield-response relationships.
- Kinetic Studies : Monitoring reaction progress via in situ Raman spectroscopy to determine rate-limiting steps .
- Solvent Screening : Polar aprotic solvents (e.g., dichloromethane) enhance intermediate stability compared to protic solvents .
- Catalysis : Exploring Lewis acids (e.g., AlCl₃) to accelerate chlorination while minimizing side reactions .
Post-synthesis, yield is quantified gravimetrically or via HPLC with UV detection .
Advanced: How should researchers resolve contradictions in reported stability data for this compound?
Discrepancies in stability studies often arise from:
- Environmental Factors : Moisture, light, or trace metals can accelerate decomposition. Standardized storage conditions (dry, inert atmosphere, –20°C) are essential .
- Analytical Variability : Cross-validate stability assays (e.g., TGA for thermal stability vs. accelerated aging tests) .
- Computational Modeling : Density Functional Theory (DFT) predicts decomposition pathways (e.g., Cl⁻ elimination) under varying conditions, guiding experimental validation .
Publish full experimental details (e.g., impurity profiles, storage protocols) to enable direct comparisons .
Advanced: What computational methods model this compound’s electronic and reactive properties?
- Density Functional Theory (DFT) : Calculates bond dissociation energies (BDEs) for N–Cl bonds, explaining its reactivity in substitution reactions .
- Molecular Dynamics (MD) : Simulates solvation effects and predicts hydrolysis rates in aqueous environments .
- Photoelectron Spectroscopy Correlation : Validates computed ionization potentials against experimental PES data .
These models inform synthetic applications, such as designing this compound as a chlorinating agent in heterocycle synthesis .
Application: How is this compound utilized as an intermediate in organic synthesis?
This compound serves as:
- Chlorinating Agent : Transfers Cl⁺ to nucleophiles (e.g., amines, alcohols) in SN2 reactions .
- Precursor to Heterocycles : Reacts with β-ketoesters to form chlorinated pyrazoles or imidazoles .
- Cross-Coupling Substrate : Participates in Pd-catalyzed aminations to generate N-aryl derivatives .
Documentation of regioselectivity and byproduct formation is critical for mechanistic studies .
Methodological: What safety protocols are critical when handling this compound?
- Containment : Use gloveboxes or fume hoods to prevent inhalation/contact .
- Personal Protective Equipment (PPE) : Acid-resistant gloves, goggles, and aprons .
- Decomposition Mitigation : Store in amber vials under argon; avoid exposure to UV light or transition metals .
- Waste Disposal : Neutralize with dilute NaOH (pH >10) to convert residual Cl⁻ into less hazardous salts .
Risk assessments should align with EPA guidelines for chlorinated amines, addressing acute toxicity and environmental persistence .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
